L-3-(18F) fluoro-alpha-methyl tyrosine is a radiolabeled amino acid derivative, specifically designed for positron emission tomography imaging in oncology. It is a member of the phenylpropanoic acids and is classified as a non-proteinogenic amino acid. This compound is particularly notable for its application in the diagnosis and monitoring of brain tumors, as it selectively accumulates in malignant tissues.
L-3-(18F) fluoro-alpha-methyl tyrosine is synthesized using fluorine-18, a radioactive isotope commonly used in medical imaging. The compound belongs to the class of organic compounds known as amino acids and derivatives, specifically categorized under carboxylic acids and their derivatives. Its chemical structure includes a fluorine atom substituted at the meta position of the aromatic ring of tyrosine, which enhances its uptake in tumor cells compared to normal tissues .
The synthesis of L-3-(18F) fluoro-alpha-methyl tyrosine typically involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The general synthetic route includes:
This method allows for high radiochemical yields, often exceeding 35%, with high purity levels necessary for clinical applications .
The molecular formula of L-3-(18F) fluoro-alpha-methyl tyrosine is , with a molecular weight of approximately 199.179 g/mol. The compound features:
The structural representation can be denoted by its SMILES notation: N[C@@H](CC1=CC(F)=C(O)C=C1)C(O)=O, highlighting the stereochemistry at the alpha carbon .
L-3-(18F) fluoro-alpha-methyl tyrosine participates in various chemical reactions typical for amino acids, including:
L-3-(18F) fluoro-alpha-methyl tyrosine operates primarily through enhanced uptake by malignant cells. The process involves:
This selective uptake makes it particularly valuable in differentiating between tumor and non-tumor tissue during diagnostic procedures .
L-3-(18F) fluoro-alpha-methyl tyrosine exhibits several notable properties:
The compound's physical properties enable effective use in imaging modalities such as positron emission tomography .
L-3-(18F) fluoro-alpha-methyl tyrosine has significant applications in medical imaging, particularly for:
The development of amino acid-based PET tracers originated from the need to overcome limitations of glucose metabolism imaging with ²¹⁸F-FDG, particularly in brain tumors where high physiological FDG uptake obscures lesion delineation. Early efforts focused on natural amino acids like ¹¹C-methionine, but their short half-life (20 minutes) and incorporation into protein synthesis pathways complicated clinical utility [1]. This led to the exploration of synthetic tyrosine analogs resistant to metabolism, culminating in the radiosynthesis of 3-[¹⁸F]fluoro-α-methyl-L-tyrosine (FAMT or FMT) in 1997 via electrophilic fluorination using [¹⁸F]acetylhypofluorite [1] [8]. The α-methyl group conferred metabolic stability by preventing decarboxylation and transamination, while the fluorine-18 label (110-minute half-life) enabled practical clinical distribution [4]. Initial biodistribution studies in LS180 human rectal cancer-bearing mice demonstrated rapid tumor uptake peaking at 60 minutes post-injection (1.82–5.88 tumor-to-blood ratio) with predominant clearance via renal excretion [1]. By 1999, the first human studies confirmed FAMT’s utility in brain tumor imaging, establishing the foundation for its application across diverse malignancies [4] [8].
Table 1: Evolution of Key Amino Acid PET Tracers for Tumor Imaging
| Tracer (Year Introduced) | Radionuclide | Key Characteristics | Clinical Limitations |
|---|---|---|---|
| L-[methyl-¹¹C]methionine (1980s) | Carbon-11 (t½=20 min) | Natural amino acid; high tumor uptake | Short half-life; protein incorporation |
| L-6-[¹⁸F]FDOPA (1990s) | Fluorine-18 (t½=110 min) | Dopamine precursor; good for neuroendocrine tumors | Uptake in striatum; metabolism to metabolites |
| L-3-[¹⁸F]FAMT (1997) | Fluorine-18 (t½=110 min) | α-methyl group prevents metabolism; LAT1-specific | Lower absolute uptake than FDG in some tumors |
| O-(2-[¹⁸F]FET) (1999) | Fluorine-18 | Transport via LAT1/LAT2; no metabolism | Uptake in inflammatory lesions possible |
FAMT was engineered to leverage the upregulated amino acid transport machinery in cancer cells, specifically targeting the L-type amino acid transporter 1 (LAT1; SLC7A5). Unlike natural amino acids transported by multiple systems (e.g., System A, ASC, L), FAMT exhibits exclusive specificity for LAT1, a transporter overexpressed in malignant cells due to its association with the CD98 heavy chain (4F2hc) and involvement in mTOR signaling pathways [3] [6]. In vitro studies using Xenopus oocytes expressing human amino acid transporters confirmed FAMT transport only occurs via LAT1 (Km = 72.7 μM), with no uptake by LAT2, ASCT2, or other sodium-dependent transporters [3]. This specificity translates clinically to minimal accumulation in inflammatory tissues or normal brain parenchyma. For example, in lung cancer patients, FAMT SUVmax was 3.5-fold higher in malignant lesions than in granulomatous inflammation, whereas FDG showed no significant difference [4] [10]. Immunohistochemical validation in oesophageal squamous cell carcinoma further confirmed that FAMT uptake (SUVmax) directly correlates with LAT1 expression (r=0.81, p<0.001), CD98 levels, and Ki-67 proliferation indices, cementing its role as a biomarker of tumor biology [6].
FAMT offers three key advantages over FDG:
Table 2: Clinical Performance of FAMT vs. FDG Across Tumor Types
| Tumor Type / Context | FDG Performance | FAMT Performance | Key Advantage of FAMT |
|---|---|---|---|
| Brain Tumors | High cortical uptake masks lesions | Low background; clear tumor delineation | Accurate volume definition for radiotherapy |
| Head & Neck SCC | Variable muscle/oral mucosa uptake | Tumor-to-muscle ratio >3.25 | Improved surgical margin assessment |
| Liver Metastases (SCC) | Tumor-to-liver ratio: 1.90 | Tumor-to-liver ratio: 2.60* | Better detection of SCC lesions |
| Inflammatory Lesions | False-positive uptake (e.g., sarcoidosis) | Minimal accumulation (SUVmax ~1.3) | Specificity >95% vs. 60–70% for FDG |
| Neuroendocrine Tumors | High sensitivity (T/L ratio 2.86) | Low uptake (T/L ratio 1.00) | Not recommended; FDG superior |
*p<0.05 vs. FDG
These attributes position FAMT as a specialized tracer for LAT1-expressing malignancies, particularly where FDG’s limitations in contrast or specificity impede diagnostic accuracy. Ongoing research explores its utility in prognostication, given correlations between FAMT uptake, tumor proliferation (Ki-67), and angiogenesis (CD34+ microvessel density) [6] [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5